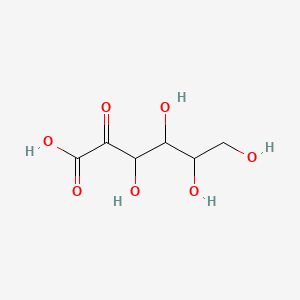

2-keto-L-gluconate

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859528 | |

| Record name | Hex-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-L-gluconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8 | |

| Record name | 2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73803-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Keto-L-gluconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Microbial Biosynthesis Pathways of 2 Keto L Gulonic Acid

The L-Sorbose Pathway for 2-Keto-L-Gulonic Acid Synthesis

A classic and widely utilized method for 2-KGA production begins with the sugar alcohol D-sorbitol and proceeds through the intermediate L-sorbose. This pathway involves a series of oxidative steps catalyzed by specific microbial enzymes.

Conversion of D-Sorbitol to L-Sorbose: Enzymatic and Microbial Mechanisms

The initial and highly efficient step in this pathway is the biotransformation of D-sorbitol into L-sorbose. nih.gov This conversion is predominantly carried out by bacteria from the Gluconobacter and Acetobacter genera, with Gluconobacter oxydans being a prominent industrial workhorse. nih.govmdpi.com The key enzymes responsible are membrane-bound D-sorbitol dehydrogenases (SLDH), which are located in the periplasm and oxidize D-sorbitol in a chemo-, regio-, and stereoselective manner. nih.govnih.gov

In G. oxydans, two main types of membrane-bound D-sorbitol dehydrogenases have been identified: a pyrroloquinoline quinone (PQQ) dependent enzyme with two subunits (sldA and sldB) and an FAD-dependent enzyme with three subunits (sldS, sldL, and sldC). nih.gov Studies on G. oxydans WSH-003 have confirmed that the genes sldBA1 and sldSLC encode the major membrane-bound D-sorbitol dehydrogenases responsible for this conversion. nih.gov The process is known for its high efficiency, with some industrial strains achieving near-quantitative yields of L-sorbose from D-sorbitol. mdpi.comresearchgate.net While membrane-bound dehydrogenases are the primary catalysts, some cytoplasmic NADP+/NAD+-dependent D-sorbitol dehydrogenases can also contribute to L-sorbose formation. nih.govnih.gov

Table 1: Key Microorganisms and Enzymes in D-Sorbitol to L-Sorbose Conversion

| Microorganism | Key Enzyme(s) | Enzyme Type | Cofactor |

| Gluconobacter oxydans | D-Sorbitol Dehydrogenase (sldAB, sldSLC) | Membrane-bound | PQQ, FAD |

| Acetobacter suboxydans | D-Sorbitol Dehydrogenase | Membrane-bound | Not specified |

| Faunimonas pinastri | D-Sorbitol Dehydrogenase (Fpsldh) | NAD+/NADP+ dependent | NAD+, NADP+ |

This table summarizes the primary microorganisms and their associated enzymes involved in the conversion of D-sorbitol to L-sorbose.

L-Sorbose to L-Sorbosone Conversion

Following its formation, L-sorbose is further oxidized to L-sorbosone. This reaction serves as an essential intermediate step in the pathway to 2-KGA. wikipedia.orgmicrobialtec.com The enzyme primarily responsible for this conversion is L-sorbose 1-dehydrogenase (SDH), a membrane-bound oxidoreductase. wikipedia.orgmicrobialtec.com This enzyme is highly specific for L-sorbose. microbialtec.com

L-Sorbosone to 2-Keto-L-Gulonic Acid Transformation

The final oxidative step in this pathway is the transformation of L-sorbosone into the target molecule, 2-keto-L-gulonic acid. This conversion is catalyzed by L-sorbosone dehydrogenase (SNDH). researchgate.netuniprot.org In organisms like Ketogulonicigenium vulgare, which is extensively used in industrial 2-KGA production, SNDH is the key enzyme responsible for this final conversion. mdpi.com

As previously mentioned, the L-sorbose/L-sorbosone dehydrogenase found in Gluconobacter oxydans DSM 4025 can also perform this transformation. tandfonline.com This bifunctional enzyme is a quinoprotein with a molecular weight of approximately 135,000, composed of two different subunits. tandfonline.com The presence of multiple isoenzymes for both sorbose dehydrogenase and sorbosone dehydrogenase in strains like K. vulgare is thought to accelerate the synthesis of 2-KGA and enhance the adaptability of the fermentation process. mdpi.com

The 2,5-Diketo-D-Gluconic Acid Pathway for 2-Keto-L-Gulonic Acid Production

An alternative and innovative route to 2-KGA involves starting from D-glucose and proceeding through the intermediate 2,5-diketo-D-gluconic acid (2,5-DKG). This pathway leverages different enzymatic machinery and has been successfully engineered in microorganisms to create novel production systems.

D-Glucose Oxidation to 2,5-Diketo-D-Gluconic Acid

Certain bacteria can oxidize D-glucose in a stepwise manner to produce 2,5-diketo-D-gluconic acid. nih.govresearchgate.net Microorganisms such as Erwinia herbicola (now classified as Pantoea agglomerans) and Gluconobacter oxydans are known to possess this metabolic capability. nih.govresearchgate.netnih.govgbif.org The pathway occurs on the cell membrane or in the periplasmic space and involves a series of dehydrogenases. researchgate.net

The process begins with the oxidation of D-glucose to D-gluconic acid, catalyzed by glucose dehydrogenase (GDH). researchgate.net Subsequently, D-gluconic acid is oxidized to 2-keto-D-gluconic acid (2-KGA) by D-gluconic acid dehydrogenase (GADH). researchgate.net The final step in this sequence is the oxidation of 2-keto-D-gluconic acid to 2,5-diketo-D-gluconic acid, which is carried out by 2-keto-D-gluconic acid dehydrogenase (2-KGDH). researchgate.net Research has shown that in G. oxydans ATCC 9937, the conversion of 2-keto-D-gluconic acid to 2,5-DKG can be a rate-limiting factor. nih.gov

Table 2: Enzymatic Steps in D-Glucose to 2,5-Diketo-D-Gluconic Acid Conversion

| Substrate | Enzyme | Product |

| D-Glucose | Glucose Dehydrogenase (GDH) | D-Gluconic Acid |

| D-Gluconic Acid | D-Gluconic Acid Dehydrogenase (GADH) | 2-Keto-D-Gluconic Acid |

| 2-Keto-D-Gluconic Acid | 2-Keto-D-Gluconic Acid Dehydrogenase (2-KGDH) | 2,5-Diketo-D-Gluconic Acid |

This table outlines the sequential enzymatic reactions for the oxidation of D-glucose to 2,5-diketo-D-gluconic acid.

Stereoselective Reduction of 2,5-Diketo-D-Gluconic Acid to 2-Keto-L-Gulonic Acid

The final and crucial step in this pathway is the stereoselective reduction of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid. nih.gov This reaction is catalyzed by the enzyme 2,5-diketo-D-gluconic acid reductase (2,5-DKGR). nih.govresearchgate.net This enzyme was initially identified and purified from Corynebacterium species. nih.govnih.gov The 2,5-DKGR from Corynebacterium is an NADPH-dependent enzyme belonging to the aldo-keto reductase superfamily. nih.govlookchem.com

A significant breakthrough in biotechnology was the creation of a new metabolic pathway in Erwinia herbicola. nih.gov This bacterium naturally produces 2,5-DKG from glucose. nih.gov By isolating the gene for 2,5-DKGR from a Corynebacterium species and introducing it into E. herbicola on a multicopy plasmid, researchers engineered a single microorganism capable of directly converting D-glucose into 2-keto-L-gulonic acid. nih.govnih.gov This demonstrates the power of metabolic engineering to combine desirable traits from different organisms to create efficient and novel routes for producing valuable chemicals. nih.gov

Alternative and Engineered Biosynthetic Routes to 2-Keto-L-Gulonic Acid

A promising alternative to conventional methods is the direct fermentation of 2-KLG from D-glucose. frontiersin.org This approach typically involves the intermediate compound, 2,5-diketo-D-gluconic acid (2,5-DKG). frontiersin.orgnih.gov The core strategy revolves around introducing a key enzyme, 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase), into a microorganism that naturally produces 2,5-DKG from glucose. frontiersin.orgnih.gov

One of the pioneering efforts in this area involved the genetic modification of Erwinia herbicola. This bacterium naturally oxidizes D-glucose to produce 2,5-DKG. nih.govresearchgate.net By introducing the gene for 2,5-DKG reductase from a Corynebacterium species, a novel metabolic pathway was created within E. herbicola. nih.gov The recombinant cells, expressing the plasmid-encoded reductase, were able to convert the endogenously produced 2,5-DKG into 2-KLG, which was then secreted into the culture medium. nih.gov The gene encoding the 2,5-DKG reductase was fused to an Escherichia coli trp promoter and a synthetic ribosome-binding site to ensure its expression in the host. nih.gov

More recent research has focused on optimizing this pathway in other microorganisms, such as Gluconobacter oxydans. This bacterium is a natural candidate due to its inherent ability to synthesize 2-KLG from D-glucose, albeit inefficiently in wild-type strains. nih.govresearchgate.net A key discovery was the identification of a novel native 2,5-DKG reductase (DKGR) in G. oxydans ATCC9937. nih.govresearchgate.net However, limitations such as the low catalytic efficiency of this native DKGR and poor transport of the 2,5-DKG intermediate across the cell membrane hampered high-yield production. nih.govresearchgate.net

To overcome these challenges, researchers have employed systematic metabolic engineering strategies. By identifying and overexpressing a novel 2,5-DKG transporter alongside a more efficient DKGR, the entire biosynthetic pathway was enhanced. nih.govresearchgate.net This approach, which also involved balancing the metabolic flux of D-glucose both inside and outside the cell, led to a significant increase in 2-KLG production. nih.govresearchgate.net An engineered strain of G. oxydans ATCC9937 was able to produce 30.5 g/L of 2-KLG with a conversion ratio of 39.0%. nih.govresearchgate.net Further optimization of the fermentation process for G. oxydans to produce the precursor 2,5-DKG has also been a focus, with production reaching 50.9 g/L by mitigating non-enzymatic browning. frontiersin.org

Table 1: Engineered Strains for Direct Fermentation of 2-Keto-L-Gulonic Acid from D-Glucose

| Host Microorganism | Genetic Modification | Key Enzymes/Genes | Substrate | Product | Titer/Yield | Reference |

|---|---|---|---|---|---|---|

| Erwinia herbicola | Introduction of a multicopy plasmid | 2,5-diketo-D-gluconic acid reductase from Corynebacterium sp. | D-Glucose | 2-Keto-L-gulonic acid | Not specified | nih.gov |

| Gluconobacter oxydans ATCC9937 | Systematic enhancement of the whole 2-KLG biosynthesis pathway | Novel 2,5-DKG reductase (DKGR) and 2,5-DKG transporter | D-Glucose | 2-Keto-L-gulonic acid | 30.5 g/L | nih.govresearchgate.net |

| Gluconobacter oxydans ATCC 9937 | Optimization of fermentation process to reduce browning | Not applicable (process optimization) | D-Glucose | 2,5-diketo-D-gluconic acid (precursor) | 50.9 g/L | frontiersin.org |

Another industrially relevant substrate for 2-KLG production is D-sorbitol. The conventional process involves a two-step fermentation where Gluconobacter oxydans first converts D-sorbitol to L-sorbose. mdpi.comencyclopedia.pub Subsequently, a mixed culture of Ketogulonicigenium vulgare and a companion bacterium converts L-sorbose to 2-KLG. mdpi.comencyclopedia.pub To simplify this, researchers have engineered single microorganisms capable of performing the entire conversion directly from D-sorbitol.

The focus of these engineering efforts has primarily been on Gluconobacter oxydans. The biosynthetic pathway from D-sorbitol to 2-KLG involves the sequential action of two key enzymes: L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.net In one study, the genes encoding both SDH and SNDH were cloned from G. oxydans T-100 and introduced into G. oxydans G624. researchgate.net To further enhance production, the native promoter was replaced with a stronger promoter from Escherichia coli, and the strain was subjected to chemical mutagenesis. researchgate.net This engineered strain was able to produce 130 g/L of 2-KLG from 150 g/L of D-sorbitol. encyclopedia.pub

More recent work has combined evolutionary and metabolic engineering to improve 2-KLG production in G. oxydans WSH-004. researchgate.net After identifying that the sndh–sdh gene cluster encodes the crucial dehydrogenases for this pathway, the strain was adaptively evolved to tolerate high concentrations of both D-sorbitol and 2-KLG. researchgate.net By subsequently increasing the expression of the sndh–sdh gene cluster and the terminal oxidase cyoBACD, the engineered strain achieved a 2-KLG accumulation of 45.14 g/L in a 5-L fermenter through batch fermentation. researchgate.net Another approach involved co-culturing a genetically modified G. oxydans, with a deleted gene in the L-sorbose metabolism, with K. vulgare, which resulted in a 2-KLG yield of 76.6 g/L within 36 hours. mdpi.comencyclopedia.pub

Table 2: Engineered Strains for Direct Fermentation of 2-Keto-L-Gulonic Acid from D-Sorbitol

| Host Microorganism | Genetic Modification | Key Enzymes/Genes | Substrate | Product | Titer/Yield | Reference |

|---|---|---|---|---|---|---|

| Gluconobacter oxydans G624 | Introduction of SDH and SNDH genes, promoter replacement, and chemical mutagenesis | L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH) | D-Sorbitol | 2-Keto-L-gulonic acid | 130 g/L | encyclopedia.pubresearchgate.net |

| Gluconobacter oxydans WSH-004 | Adaptive evolution and increased gene expression | L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH), terminal oxidase (cyoBACD) | D-Sorbitol | 2-Keto-L-gulonic acid | 45.14 g/L | researchgate.net |

| Gluconobacter oxydans (modified) co-cultured with Ketogulonicigenium vulgare | Deletion of a gene in L-sorbose metabolism in G. oxydans | Not specified | D-Sorbitol | 2-Keto-L-gulonic acid | 76.6 g/L | mdpi.comencyclopedia.pub |

Enzymes Catalyzing 2-Keto-L-Gulonic Acid Synthesis

The biosynthesis of 2-KGA can be achieved through different metabolic routes, each characterized by a unique set of enzymes. The L-sorbose and oxidative pathways are two of the most significant routes for 2-KGA production.

The L-sorbose pathway is a prominent route for the microbial production of 2-KGA. This pathway involves a series of oxidation steps catalyzed by specific dehydrogenases. mdpi.comresearchgate.net

Sorbitol Dehydrogenase (SLDH): The pathway typically begins with the conversion of D-sorbitol to L-sorbose, a reaction catalyzed by sorbitol dehydrogenase. mdpi.comresearchgate.net This initial step is crucial in providing the substrate for the subsequent enzymatic conversions leading to 2-KGA.

Sorbosone Dehydrogenase (SNDH): L-sorbosone is then oxidized to 2-KGA by the action of sorbosone dehydrogenase. mdpi.comresearchgate.net This enzyme is a key player in the final step of 2-KGA synthesis in this pathway. acs.org In some bacteria, such as Pseudomonas putida and Gluconobacter melanogenus, this step is catalyzed by a particulate enzyme. nih.gov The synthesis of L-sorbosone is often the rate-limiting reaction in what is known as the "sorbosone pathway". nih.gov

| Enzyme | Substrate | Product | Organism Examples |

| Sorbitol Dehydrogenase (SLDH) | D-Sorbitol | L-Sorbose | Gluconobacter oxydans mdpi.com |

| Sorbose Dehydrogenase (SDH) | L-Sorbose | L-Sorbosone / 2-Keto-L-gulonic acid | Ketogulonicigenium vulgare mdpi.com |

| Sorbosone Dehydrogenase (SNDH) | L-Sorbosone | 2-Keto-L-gulonic acid | Gluconobacter oxydans acs.org, Pseudomonas putida nih.gov |

An alternative and significant pathway for 2-KGA synthesis involves the reduction of 2,5-diketo-D-gluconic acid (2,5-DKG). This reaction is catalyzed by 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase). acs.orgnih.gov

This enzyme, cloned from Corynebacterium sp., is an NADPH-dependent reductase that stereospecifically reduces 2,5-DKG to 2-KGA. acs.orgnih.govnih.gov It belongs to the aldo-keto reductase (AKR) superfamily. nih.govoup.com The catalytic mechanism is believed to be a two-step process involving the transfer of a hydride ion from NADPH to the substrate, followed by the transfer of a proton. nih.gov

The enzyme exhibits a preference for NADPH over NADH as a cofactor. nih.govoup.com However, protein engineering efforts have been successful in altering the cofactor specificity to improve its ability to utilize NADH, which is more stable and less expensive. oup.comresearchgate.net For instance, a quadruple mutant (F22Y/K232G/R238H/A272G) showed activity with NADH that was over two orders of magnitude higher than the wild-type enzyme. acs.org The native enzyme from Corynebacterium is a 34 kDa monomer and follows an ordered bi bi kinetic mechanism where the cofactor binds first and is released last. acs.orgoup.com

| Property | Description |

| Enzyme Superfamily | Aldo-keto reductase (AKR) nih.govoup.com |

| Cofactor Preference | NADPH > NADH nih.govoup.com |

| Kinetic Mechanism | Ordered bi bi acs.orgoup.com |

| Substrate | 2,5-diketo-D-gluconic acid (2,5-DKG) acs.org |

| Product | 2-keto-L-gulonic acid (2-KGA) acs.org |

Oxidative pathways provide another route for the synthesis of 2-KGA precursors. These pathways often start from D-glucose and involve a series of oxidation steps catalyzed by membrane-bound dehydrogenases, particularly in bacteria like Gluconobacter oxydans. researchgate.net

Glucose Dehydrogenase (GDH): In the periplasmic space of these bacteria, D-glucose is oxidized to D-gluconic acid by a pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase. asm.org This initial oxidation is a key step in channeling glucose into this metabolic route.

Gluconate Dehydrogenase (GADH): The resulting D-gluconic acid is then further oxidized to 2-keto-D-gluconate by a flavin adenine (B156593) dinucleotide (FAD)-dependent gluconate 2-dehydrogenase. asm.orgwikipedia.org This enzyme is critical for the production of 2-keto-D-gluconate, which can then be a substrate for further conversions. nih.gov In some organisms, 2-keto-D-gluconate can be further oxidized to 2,5-diketo-D-gluconate, which then enters the pathway described in section 3.1.2. researchgate.net

Enzymes Involved in 2-Keto-L-Gulonic Acid Catabolism and Related Pathways

Once synthesized, 2-KGA can be further metabolized through various catabolic pathways. These pathways are important for the organism's carbon metabolism and can sometimes compete with the accumulation of 2-KGA in industrial fermentations.

A key enzyme in the catabolism of 2-KGA is 2-keto-L-gulonic acid reductase (2-KGA reductase). This enzyme catalyzes the reduction of 2-KGA to L-idonic acid. nih.gov This activity has been identified in various microorganisms, including Pseudomonas putida and Gluconobacter melanogenus. nih.gov

The 2-KGA reductase is typically found in the soluble fraction of cell-free extracts and is dependent on either NADH or NADPH as a cofactor. nih.gov In the fungus Aspergillus niger, a specific NADPH-dependent 2-keto-L-gulonate reductase, named GluD, has been identified. frontiersin.org This enzyme plays a role in the D-glucuronic acid catabolic pathway. frontiersin.org The presence of this reductase activity can lead to the depletion of 2-KGA in production processes if not controlled. researchgate.netnih.gov

| Enzyme | Cofactor | Product | Organism Examples |

| 2-Keto-L-Gulonic Acid Reductase | NADH or NADPH | L-Idonic Acid | Pseudomonas putida, Gluconobacter melanogenus nih.gov |

| GluD (2-Keto-L-Gulonate Reductase) | NADPH | L-Idonic Acid | Aspergillus niger frontiersin.org |

Following the conversion of 2-KGA to L-idonic acid, the metabolic pathway can continue with the action of L-idonate 5-dehydrogenase. This enzyme catalyzes the oxidation of L-idonic acid to 5-keto-D-gluconate. frontiersin.org

In Aspergillus niger, a gene cluster involved in D-glucuronic acid catabolism encodes for an NAD⁺-dependent L-idonate 5-dehydrogenase (GluE). frontiersin.org This enzyme works in concert with the 2-keto-L-gulonate reductase (GluD) to further metabolize the carbon skeleton derived from 2-KGA. frontiersin.org L-idonate 5-dehydrogenase activity has also been described in bacteria as part of L-idonate catabolism. frontiersin.org

| Enzyme | Cofactor | Substrate | Product | Organism Example |

| L-Idonate 5-Dehydrogenase (GluE) | NAD⁺ | L-Idonic Acid | 5-Keto-D-gluconate | Aspergillus niger frontiersin.org |

Microbial Systems for 2 Keto L Gulonic Acid Production

Single-Strain Fermentation Systems for 2-Keto-L-Gulonic Acid Production

Single-strain fermentation offers a streamlined approach to bioproduction, eliminating the complexities of managing co-cultures. The following sections detail the application of various microbial genera as single-strain systems for 2-KGA synthesis.

Gluconobacter oxydans and Other Gluconobacter Species

Gluconobacter oxydans is a key organism in the bioproduction of 2-KGA, primarily through the oxidation of L-sorbose. Some strains also possess the capability to produce 2-KGA directly from D-sorbitol. researchgate.net The primary enzymes involved in this conversion are L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.net

Initial studies with wild-type strains like Gluconobacter oxydans T-100 showed a limited yield of approximately 13% 2-KGA from D-sorbitol. researchgate.net To enhance production, researchers have focused on genetic engineering. In one study, the genes for SDH and SNDH from G. oxydans T-100 were cloned and reintroduced into the organism. researchgate.net Further improvements were achieved by replacing the native promoter with a stronger promoter from Escherichia coli and through chemical mutagenesis, leading to a significant increase in the production level. researchgate.netnih.gov

Metabolic engineering efforts have also targeted the suppression of byproduct pathways, such as the L-idonic acid pathway, to channel more substrate towards 2-KGA. researchgate.net For instance, a chemically mutated G. oxydans G624, with an inhibited L-idonate pathway and the integration of the E. coli tufB promoter, achieved a 2-KGA yield of 130 g/L from 150 g/L of D-sorbitol. mdpi.com Another approach involved deleting a gene involved in L-sorbose metabolism in G. oxydans and co-culturing it with Ketogulonicigenium vulgare, which resulted in a 2-KGA yield of 76.6 g/L within 36 hours. mdpi.com

The table below summarizes the 2-KGA production by various Gluconobacter strains and their derivatives.

| Strain | Substrate | 2-KGA Concentration (g/L) | Reference |

| G. oxydans IFO 3293 | L-sorbose | 3.4 | vt.edu |

| G. oxydans ATCC 621 | L-sorbose | 5.7 | vt.edu |

| G. melanogenus IFO 3293 mutant V13 | L-sorbose (100 g/L) | ~60 | tandfonline.com |

| G. melanogenus IFO 3293 mutant Z84 | D-sorbitol (100 g/L) | ~60 | tandfonline.com |

| G. oxydans G624 (mutant) | D-sorbitol (150 g/L) | 130 | mdpi.com |

Erwinia Species, Including Erwinia herbicola and Erwinia citreus

Species of the genus Erwinia have been metabolically engineered to create novel pathways for 2-KGA production. Erwinia herbicola naturally oxidizes glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govresearchgate.net By introducing a gene from a Corynebacterium species that encodes for a 2,5-diketo-D-gluconic acid reductase, a new metabolic route was established in E. herbicola. nih.govdocumentsdelivered.com This reductase stereoselectively converts 2,5-DKG to 2-KGA. nih.gov

In these recombinant E. herbicola cells, the gene for the 2,5-DKG reductase was fused to the E. coli trp promoter and introduced on a multicopy plasmid. nih.gov When these engineered cells were cultivated in the presence of glucose, they produced and secreted 2-KGA into the culture medium. nih.govresearchgate.net This work demonstrates the feasibility of creating new in vivo routes for synthesizing valuable chemicals by combining metabolic traits from different organisms. nih.gov

Similarly, Erwinia citreus has been a subject of genetic modification for 2-KGA production. A gene for 2,5-DKG reductase from Corynebacterium sp. strain SHS752001 was cloned and expressed in E. citreus SHS2003, a strain that naturally produces 2,5-DKG from glucose. nih.gov To improve the yield, several strategies were employed, including optimizing fermentation conditions, using the strong pL promoter from bacteriophage lambda to drive reductase expression, and selecting an E. citreus mutant unable to metabolize 2,5-DKG or 2-KGA as a carbon source. nih.gov In a fed-batch culture where glucose was added to a total of 40 g/L, the recombinant E. citreus strain converted 49.4% of the glucose into 2-KGA over a 72-hour fermentation period. nih.gov

| Strain | Genetic Modification | Substrate | Conversion/Yield | Fermentation Time | Reference |

| Recombinant Erwinia herbicola | Expression of Corynebacterium 2,5-DKG reductase | Glucose | 1 g/L of 2-KGA | Not specified | tandfonline.com |

| Recombinant Erwinia citreus | Expression of Corynebacterium 2,5-DKG reductase | Glucose (40 g/L total) | 49.4% conversion to 2-KGA | 72 hours | nih.gov |

Corynebacterium Species

While direct fermentation of 2-KGA using Corynebacterium as a single-strain system is not the primary focus of available research, this genus has been instrumental in the development of other microbial production systems. Specifically, a key enzyme from a Corynebacterium species, 2,5-diketo-D-gluconic acid reductase, has been identified, purified, and its corresponding gene cloned. nih.govdocumentsdelivered.com

This enzyme is crucial because it stereoselectively reduces 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-keto-L-gulonic acid. nih.govresearchgate.net The gene encoding this reductase has been successfully introduced into other microorganisms, such as Erwinia herbicola, which naturally produce 2,5-DKG from glucose. nih.govresearchgate.net This genetic modification creates a novel metabolic pathway in the host organism, enabling the direct conversion of glucose to 2-KGA. nih.govresearchgate.net Therefore, the primary contribution of Corynebacterium in this context is as a source of genetic material for engineering more efficient 2-KGA production strains. nih.govresearchgate.netdocumentsdelivered.com

Pseudomonas Species, Including Pseudomonas putida and Pseudomonas plecoglossicida

The genus Pseudomonas has been investigated for its potential in 2-KGA production, with research indicating that organisms producing 2-KGA from sorbitol are found within this genus. tandfonline.com Metabolic engineering has been applied to Pseudomonas putida to enable the production of 2-KGA.

In one study, the genes for sorbose dehydrogenase (SDH) and sorbosone dehydrogenase (SNDH) were introduced into P. putida IFO3738. nih.gov The resulting recombinant strain produced 0.7 mg/ml of 2-KGA from a medium containing 5% L-sorbose. nih.gov Productivity was significantly enhanced, reaching 11.4 mg/ml, by replacing the native SNDH promoter with the E. coli tufB promoter. nih.gov

Further engineering of P. putida involved the introduction of the sorbitol dehydrogenase (SLDH) gene, which allowed for the production of 2-KGA directly from D-sorbitol. nih.gov A recombinant strain carrying genes for SDH, SNDH, and SLDH produced 7.5 mg/ml of 2-KGA from a 5% D-sorbitol broth. nih.gov By using a two-plasmid expression system and replacing the native SLDH promoter with the E. coli tufB promoter, the 2-KGA productivity was improved to 11.6 mg/ml. nih.gov Optimization of cultivation conditions resulted in a 32% conversion yield of D-sorbitol to 2-KGA. nih.gov

More recent multi-strategy metabolic engineering of Pseudomonas putida KT2440 has further improved 2-KGA production from D-sorbitol. nih.gov An initial strain expressing only sldh and sdh yielded 0.42 g/L of 2-KGA. nih.gov Through four distinct metabolic engineering strategies, the final recombinant strain, KT20, achieved a yield of 6.5 g/L, a 15.48-fold improvement. nih.gov

It is important to note that much of the research on Pseudomonas plecoglossicida focuses on the production of 2-keto-D-gluconic acid, a different compound from 2-keto-L-gulonic acid. doaj.orgnih.govresearchgate.netfrontiersin.orgmdpi.com

| Strain | Genetic Modification/Strategy | Substrate | 2-KGA Concentration (g/L) | Reference |

| P. putida IFO3738 | Introduction of SDH/SNDH genes | L-sorbose (5%) | 0.7 | nih.gov |

| P. putida IFO3738 | SDH/SNDH with E. coli tufB promoter | L-sorbose (5%) | 11.4 | nih.gov |

| P. putida IFO3738 | SDH/SNDH/SLDH with E. coli tufB promoter | D-sorbitol (5%) | 11.6 | nih.gov |

| P. putida KT2440 (initial) | Expression of sldh and sdh | D-sorbitol | 0.42 | nih.gov |

| P. putida KT2440 (KT20) | Multi-strategy metabolic engineering | D-sorbitol | 6.5 | nih.gov |

Klebsiella pneumoniae Systems

Research on Klebsiella pneumoniae has demonstrated its capability to produce high titers of 2-ketogluconic acid. nih.govnih.gov Studies have shown that the production of this metabolite is highly dependent on pH, with acidic conditions favoring its accumulation. nih.govnih.gov A two-stage fermentation strategy, where the initial phase is at a neutral pH to promote cell growth and the second phase is at an acidic pH to induce production, has been successfully employed. nih.gov Using this strategy, a total of 186 g/L of 2-ketogluconic acid was produced in 26 hours. nih.gov However, the available scientific literature focuses on the production of 2-keto-D-gluconic acid by K. pneumoniae, and there is a lack of specific data on the production of 2-keto-L-gulonic acid by this species. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com

Recombinant Escherichia coli as a Chassis for 2-Keto-L-Gulonic Acid Biosynthesis

Escherichia coli, a well-characterized and easily manipulated bacterium, has been engineered to serve as a chassis for 2-KGA production. researchgate.netnih.gov In one study, five different recombinant E. coli strains were constructed to overexpress various sorbose/sorbosone dehydrogenases for the conversion of L-sorbose to 2-KGA. nih.gov

Through the optimization of catalytic conditions and the additional expression of pyrroloquinoline quinone, a cofactor for some dehydrogenases, the titer of 2-KGA reached 72.4 g/L in a 5-L bioreactor. nih.gov This represented a conversion ratio of 71.2% from L-sorbose. nih.gov

To achieve direct biosynthesis of 2-KGA from D-sorbitol, a co-culture system was designed, pairing a recombinant E. coli with Gluconobacter oxydans. nih.gov This co-culture system successfully produced 16.8 g/L of 2-KGA, with a conversion ratio of 33.6% from D-sorbitol. nih.gov The genes for SDH and SNDH from G. oxydans have also been verified by their expression in E. coli. researchgate.netnih.gov These approaches highlight the potential of using engineered E. coli as an alternative and efficient route for 2-KGA biosynthesis. nih.gov

| System | Strategy | Substrate | 2-KGA Titer (g/L) | Conversion Ratio (%) | Reference |

| Recombinant E. coli | Overexpression of sorbose/sorbosone dehydrogenases and pyrroloquinoline quinone | L-sorbose | 72.4 | 71.2 | nih.gov |

| Co-culture: G. oxydans & Recombinant E. coli | Direct biosynthesis from D-sorbitol | D-sorbitol | 16.8 | 33.6 | nih.gov |

Mixed-Culture Fermentation Strategies for Enhanced 2-Keto-L-Gulonic Acid Production

Symbiotic and Synergistic Interactions within Coculture Systems

The relationship between K. vulgare and its Bacillus partner is a classic example of microbial synergism, often described as a symbiotic interaction. nih.gov This cooperation is essential because K. vulgare is a fastidious organism with complex nutritional requirements that it cannot fully meet on its own. researchgate.net Genomic studies have revealed that K. vulgare lacks the genes for the de novo biosynthesis of several essential nutrients, including certain amino acids and B vitamins. researchgate.net

The Bacillus species compensates for these metabolic deficiencies. researchgate.net The interaction is multifaceted, involving both mutualism and antagonism. nih.gov Bacillus promotes the growth of K. vulgare, which in turn produces 2-KGA. nih.gov However, the accumulation of 2-KGA can also induce acid and oxidative stress on both microbial populations, adding a layer of complexity to their interaction. nih.gov The helper strain thrives on components of the culture medium, such as corn steep liquor, and through its life cycle of growth and eventual lysis (especially during sporulation), it releases a variety of metabolites that create a favorable microenvironment for K. vulgare. mdpi.comencyclopedia.pub This synergistic relationship ensures the stability and high efficiency of the industrial fermentation process. nih.gov

Material Exchange and Communication Mechanisms in Microbial Consortia

The success of the K. vulgare and Bacillus consortium hinges on a complex exchange of materials. encyclopedia.pubnih.gov Bacillus species secrete a wide array of beneficial substances into the culture medium. mdpi.com Metabolomic analyses have identified several key compounds that are exchanged. nih.govresearchgate.net

Growth Factors and Nutrients : Bacillus releases vital nutrients that K. vulgare cannot synthesize. These include amino acids (like L-proline), purines (adenine, guanine), and vitamins. mdpi.comresearchgate.net For example, B. megaterium has been found to release erythrose, erythritol, guanine, and inositol, which are consumed by K. vulgare. mdpi.comnih.govresearchgate.net Some Bacillus strains also secrete pantothenic acid and L-cysteine, which are precursors for the essential coenzyme A. mdpi.com

Proteins : B. megaterium secretes proteins that promote the growth of K. vulgare and enhance 2-KGA production. mdpi.comencyclopedia.pub Two different protein fractions, one with a molecular weight of 30–50 kDa and another greater than 100 kDa, have been identified as beneficial. mdpi.comencyclopedia.pub

Siderophores : Iron is a critical element for cellular respiration and enzyme function. K. vulgare cannot synthesize its own siderophores (iron-chelating compounds) but possesses a system to absorb them. mdpi.comencyclopedia.pub Bacillus pumilus has been shown to secrete siderophores, and their addition to a culture increased the 2-KGA titer by over 70% by improving iron uptake and reducing oxidative stress in K. vulgare. mdpi.comencyclopedia.pub

Cell-to-Cell Communication : Beyond simple nutrient exchange, there is evidence of more complex interactions. Metabolomics studies have shown that B. megaterium can be observed swarming along the trace of K. vulgare on solid media, indicating a chemotactic response to metabolites released by K. vulgare. nih.gov While the exact signaling molecules for cell-cell communication are still under investigation, this physical interaction underscores the deeply integrated nature of the consortium. nih.govresearchgate.net

This intricate network of material exchange and communication allows the microbial consortium to function as a highly efficient and stable system for the industrial production of 2-keto-L-gulonic acid. encyclopedia.pub

Metabolic Engineering and Systems Biology Approaches for Enhanced 2 Keto L Gulonic Acid Production

Genetic Manipulation Strategies for Improved Titer and Yield

Targeted genetic modifications are central to developing robust microbial cell factories for 2-KGA production. These strategies focus on amplifying the desired biosynthetic pathway, fine-tuning gene expression, and eliminating competing metabolic routes.

Overexpression of Key Biosynthetic Genes (e.g., Dehydrogenases, Reductases)

A primary strategy to boost 2-KGA production is the overexpression of genes encoding critical enzymes in its biosynthetic pathway. The conversion of L-sorbose to 2-KGA is primarily mediated by sorbose/sorbosone dehydrogenase (SSDH) and L-sorbosone dehydrogenase (SNDH) researchgate.net. In Ketogulonicigenium vulgare, these dehydrogenases are key targets for overexpression to enhance the conversion of L-sorbose researchgate.net.

In Gluconobacter oxydans, the overexpression of membrane-bound gluconate-2-dehydrogenase (GA2DH), encoded by the ga2dh gene, has been shown to significantly improve the production of 2-keto-D-gluconic acid (2KGA), a related compound. This demonstrates the principle of enhancing production by increasing the expression of the responsible dehydrogenase. Furthermore, in a multi-strategy approach in Pseudomonas putida KT2440, the overexpression of heterologous genes for sorbitol dehydrogenase (sldh) and sorbose dehydrogenase (sdh) was a foundational step in establishing a one-step 2-KGA fermentation process from D-sorbitol nih.gov. The initial yield of 0.42 g/L was significantly improved through further engineering nih.gov.

Another innovative approach involves the overexpression of genes related to cofactor biosynthesis. For instance, the overexpression of five genes from the folate biosynthesis cluster of Lactococcus lactis in K. vulgare led to an 8-fold increase in intracellular folate concentration, resulting in a 14% increase in 2-KGA production in shake flasks and a 35% increase in productivity in fermenters.

Engineering of Promoters and Regulatory Elements for Optimized Gene Expression

The level of gene expression is critical, and the use of strong or tunable promoters is a key strategy for optimizing the production of 2-KGA. In Pseudomonas putida, the replacement of the native promoter of L-sorbosone dehydrogenase (SNDH) with the E. colitufB promoter significantly improved 2-KGA productivity. Similarly, a comprehensive study in P. putida KT2440 involved screening endogenous promoters to identify a strong promoter, P1, for the effective expression of heterologous genes in the 2-KGA pathway nih.gov.

In Gluconobacter oxydans, engineered expression vectors with increased copy numbers, based on pBBR1MCS-5, were developed to enhance the expression of the ga2dh gene. The engineered strain G. oxydans/pBBR-3510-ga2dh, with a higher vector copy number, exhibited increased ga2dh mRNA abundance, higher enzyme activity, and a 2KGA productivity of 0.63 g/g cell wet weight/h, a significant increase from the 0.40 g/g cell wet weight/h of the original overexpression strain nih.govresearchgate.net. This highlights how vector engineering, a form of regulatory element manipulation, can directly impact production levels nih.govresearchgate.net.

The following table summarizes the impact of overexpressing key biosynthetic genes under the control of various promoters on 2-KGA production.

| Organism | Gene(s) Overexpressed | Promoter(s) Used | Substrate | Titer/Yield Improvement | Reference(s) |

| Pseudomonas putida | sldh, sdh, cytc551, pqqAB, irrE | Endogenous promoter P1 | D-Sorbitol | 15.48-fold increase in yield (up to 6.5 g/L) | nih.gov |

| Gluconobacter oxydans | ga2dh | pBBR-3510 (engineered vector) | Gluconic Acid | Productivity increased to 0.63 g/g CWW/h from 0.40 g/g CWW/h | nih.govresearchgate.net |

| Ketogulonicigenium vulgare | Folate biosynthesis genes (folB, folKE, folP, folQ, folC) | Psdh | L-Sorbose | 14% increase in 2-KGA production |

Gene Deletion and Knockout Strategies to Minimize By-Product Formation and Redirect Carbon Flux

The formation of by-products can significantly reduce the yield of the desired compound and complicate downstream processing. Gene knockout strategies are employed to eliminate these competing pathways and redirect carbon flux towards 2-KGA synthesis.

In Gluconobacter oxydans, a common by-product in glucose-based fermentations is gluconate, which can be further converted to other unwanted products nih.govnih.gov. The inactivation of the gene encoding membrane-bound glucose dehydrogenase (mgdH) completely abolished the production of gluconate and its secondary products, 2-ketogluconate and 2,5-diketogluconate nih.govnih.govresearchgate.net. This redirected the carbon flow towards the pentose (B10789219) phosphate (B84403) pathway, leading to increased CO2 formation and acetate (B1210297) production nih.govnih.govresearchgate.net. While this specific knockout was aimed at improving growth, it demonstrates the principle of redirecting carbon flux away from by-product formation.

A more direct approach to enhancing 2-KGA was demonstrated in Gluconobacter oxydans ATCC9937, where the knockout of a gene (4kas) responsible for the degradation of 2,5-diketo-D-gluconic acid (2,5-DKG), a precursor to 2-KGA, inhibited the browning and degradation of this intermediate, thereby reducing carbon source loss globethesis.com. Furthermore, the deletion of an aldo/keto reductase (psAKR) that degrades 2-KGA itself was also identified as a crucial step to improve the final titer globethesis.com.

In Klebsiella pneumoniae, the deletion of the lactate (B86563) dehydrogenase gene (ldhA) was employed to block the pathway that competes for reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and to redirect the carbon flux towards the production of 2,3-butanediol (B46004), a different target product plos.orgresearchgate.net. This strategy of eliminating competing sinks for reducing power and carbon is directly applicable to optimizing 2-KGA production. Similarly, in engineered E. coli for the production of poly(lactate-co-glycolate), the deletion of adhE, frdB, pflB, and poxB was crucial to prevent by-product formation nih.gov.

This table provides examples of gene knockout strategies and their impact on by-product formation and carbon flux.

| Organism | Gene(s) Knocked Out | By-product(s) Minimized | Impact on Carbon Flux | Reference(s) |

| Gluconobacter oxydans N44-1 | mgdH | Gluconate, 2-ketogluconate, 2,5-diketogluconate | Redirected to pentose phosphate pathway | nih.govnih.govresearchgate.net |

| Gluconobacter oxydans ATCC9937 | 4kas | 2,5-DKG degradation products | Reduced extracellular carbon source loss | globethesis.com |

| Gluconobacter oxydans ATCC9937 | psAKR | 2-KGA degradation products | Increased final 2-KGA titer | globethesis.com |

| Klebsiella pneumoniae | ldhA | Lactate | Redirected towards 2,3-butanediol biosynthesis | plos.orgresearchgate.net |

| Escherichia coli | adhE, frdB, pflB, poxB | Various fermentation by-products | Increased flux to target polymer synthesis | nih.gov |

Pathway Optimization and Metabolic Flux Balancing

Beyond single-gene manipulations, a systems-level approach is necessary to optimize the entire metabolic network for efficient 2-KGA production. This involves the introduction of new enzymatic activities and the careful management of cellular resources to prevent metabolic imbalances and repression mechanisms.

Strategies to Mitigate Carbon Catabolite Repression of 2-Keto-L-Gulonic Acid Metabolism

Carbon catabolite repression (CCR) is a regulatory mechanism in many bacteria that prioritizes the consumption of a preferred carbon source (often glucose) over others. This can be a significant bottleneck in fermentations where the product itself can be consumed by the microorganism once the primary substrate is depleted.

In Pseudomonas plecoglossicida, a producer of 2-keto-D-gluconic acid (2KGA), it was observed that the bacterium would consume the produced 2KGA after the exhaustion of glucose in the medium nih.govdoaj.org. This was identified as a classic case of CCR, where glucose represses the genes responsible for 2KGA metabolism nih.govdoaj.org. By implementing a fed-batch fermentation strategy that maintained a sufficient concentration of glucose, the consumption of 2KGA was effectively attenuated. This approach led to a high titer of 205.67 g/L of 2KGA with a productivity of 6.86 g/L/h nih.gov.

Another strategy to overcome CCR involves genetic modification to remove the repressive effect. In Parageobacillus thermoglucosidasius, adaptive laboratory evolution in the presence of a non-metabolizable glucose analog, 2-deoxy-D-glucose (2-DG), successfully generated mutant strains that were de-repressed and could co-utilize glucose and xylose frontiersin.org. This approach of evolving strains to overcome CCR could be applied to 2-KGA producing organisms to prevent product degradation and enable the use of mixed sugar feedstocks.

The table below summarizes strategies employed to mitigate carbon catabolite repression in the context of keto acid production.

| Organism | Strategy | Mechanism | Impact on Production | Reference(s) |

| Pseudomonas plecoglossicida | Fed-batch fermentation with continuous glucose supply | Maintained glucose levels to repress 2KGA catabolism genes | Achieved 205.67 g/L of 2KGA, preventing product loss | nih.gov |

| Parageobacillus thermoglucosidasius | Adaptive laboratory evolution with 2-deoxy-D-glucose | Selected for mutants with de-repressed co-utilization of sugars | Enabled simultaneous consumption of glucose and xylose | frontiersin.org |

| Bacillus thuringiensis | Fed-batch intermittent culture technology | Overcame catabolite repression of delta-endotoxin synthesis by controlling glucose levels | Improved toxin production by about 36% in a high-glucose medium | nih.gov |

Balancing Intracellular and Extracellular Metabolic Flux

Achieving high yields of 2-KGA necessitates a finely tuned balance between the metabolic activities occurring inside the microbial cell (intracellular) and the composition of the surrounding fermentation medium (extracellular). This balance is crucial for ensuring that the producing strain has a steady supply of substrates while efficiently exporting the final product and managing the accumulation of any inhibitory byproducts.

One key strategy involves optimizing the physical parameters of the fermentation process. For instance, in co-cultures of Ketogulonicigenium vulgare (the 2-KGA producer) and a helper strain like Bacillus megaterium, a three-stage temperature control (TSTC) strategy has been shown to be effective. nih.govresearchgate.net This approach recognizes that the optimal temperatures for the growth of each strain and for the enzymatic conversion to 2-KGA are different. By systematically shifting the temperature during the fermentation—first optimizing for K. vulgare growth (e.g., 32°C), then for B. megaterium growth (e.g., 29°C), and finally for 2-KGA production (e.g., 35°C)—a significant increase in both productivity and final yield can be achieved. nih.govresearchgate.net This temporal balancing act ensures that the metabolic flux is channeled towards the desired outcome at each critical stage of the process. nih.gov

Another approach to managing metabolic flux is through direct medium supplementation to replace the function of a helper bacterium. The co-culture system works because the helper strain provides essential metabolites that K. vulgare cannot synthesize efficiently on its own. nih.gov By identifying these crucial extracellular components, the co-culture can be replaced with a monoculture system fed with specific additives. For example, the addition of thiol compounds like reduced glutathione (B108866) (GSH) to a K. vulgare monoculture has been shown to increase cell growth by approximately two-fold and boost 2-KGA production by about five-fold. nih.gov This strategy simplifies downstream processing and provides precise control over the extracellular environment, directly balancing the metabolic needs of the production strain. nih.gov

In single-strain production systems, such as those using engineered Gluconobacter oxydans, balancing the flux of the primary carbon source is paramount. Research has focused on directing the metabolism of D-glucose towards 2-KGA synthesis while minimizing its diversion into other pathways. mdpi.com This involves fine-tuning the expression of key enzymes to ensure the efficient conversion of the substrate as it is taken up by the cell, thereby balancing the intracellular supply and demand to maximize product formation. mdpi.com

Bioprocess Optimization for 2 Keto L Gulonic Acid Fermentation

Substrate Utilization and Feedstock Management

The efficiency of 2-KGA fermentation is fundamentally linked to the choice of carbon source. Several substrates have been extensively studied and utilized in industrial processes, each with distinct conversion pathways and management strategies.

D-Sorbitol and L-Sorbose

The most established and commercially dominant method for 2-KGA production is the two-step fermentation process. encyclopedia.pubmdpi.com This process begins with the bioconversion of D-sorbitol into L-sorbose by microorganisms such as Gluconobacter oxydans. encyclopedia.pub The resulting L-sorbose is then used as the primary substrate in a second fermentation step, where a mixed culture of Ketogulonicigenium vulgare and a companion bacterium (e.g., Bacillus megaterium) converts it to 2-KGA. nih.gov

D-sorbitol is a cost-effective starting material, but the direct conversion to 2-KGA is less efficient. google.com L-sorbose, while more expensive, is more efficiently converted to the final product. google.com Therefore, the industrial process leverages the high-yield conversion of D-sorbitol to L-sorbose in the first step to provide an optimal substrate for the second, more complex conversion to 2-KGA. nih.govgoogle.com Management of this process involves optimizing the initial D-sorbitol concentration and feeding strategies to achieve high titers of L-sorbose. For instance, using a batch feeding approach with an initial D-sorbitol concentration of 300 g/L can yield L-sorbose concentrations up to 279.7 g/L in just 16 hours. encyclopedia.pubmdpi.com

D-Glucose

An alternative pathway for 2-KGA production utilizes D-glucose as the initial feedstock. This route involves a novel two-step fermentation process where D-glucose is first converted to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govfrontiersin.org Subsequently, the 2,5-DKG is reduced to 2-KGA by a different microorganism or a genetically modified strain. nih.gov This method offers the advantage of using D-glucose, an inexpensive and abundant carbon source, to potentially streamline the production pathway. frontiersin.org

Rice Starch Hydrolyzate

Rice starch hydrolyzate, a source of glucose, has been investigated as a low-cost feedstock for producing other keto acids, such as 2-keto-D-gluconic acid. frontiersin.org However, its specific application for the industrial fermentation of 2-keto-L-gulonic acid is not extensively documented in current research.

| Substrate | Typical Fermentation Pathway | Key Microorganisms | Advantages | Challenges |

|---|---|---|---|---|

| D-Sorbitol / L-Sorbose | Two-step: D-Sorbitol → L-Sorbose; then L-Sorbose → 2-KGA | Gluconobacter oxydans, Ketogulonicigenium vulgare, Bacillus megaterium | Mature, high-yield, and established industrial process. encyclopedia.pubnih.gov | Requires two separate fermentation steps, complex operation. nih.gov |

| D-Glucose | Two-step: D-Glucose → 2,5-Diketo-D-gluconic acid (2,5-DKG) → 2-KGA | Erwinia sp., Corynebacterium sp., Genetically modified organisms | Utilizes an inexpensive and abundant substrate. frontiersin.org | Less established pathway, potential for lower yields compared to the sorbose route. nih.gov |

Fermentation Medium Composition and Nutritional Requirements

The fermentation of L-sorbose to 2-KGA is typically performed by a co-culture of Ketogulonicigenium vulgare, the producing strain, and a companion or "helper" strain, most commonly Bacillus megaterium. This symbiotic relationship is necessary because K. vulgare has significant metabolic deficiencies and grows very poorly in monoculture. nih.govmdpi.com

The helper strain does not produce 2-KGA but secretes essential metabolites that stimulate the growth of K. vulgare and, consequently, product formation. mdpi.com Research has shown that K. vulgare is deficient in the biosynthesis pathways for various amino acids, purines, pyrimidines, and vitamins. mdpi.comresearchgate.net The companion bacterium releases these vital compounds into the medium, supporting the robust growth of K. vulgare. researchgate.netnih.gov

Therefore, the fermentation medium must be designed to support the growth of both microorganisms. It typically contains a primary carbon source (L-sorbose) and complex nitrogen sources that provide the necessary growth factors. Common components include corn steep liquor, yeast extract, peptone, and beef extract, supplemented with mineral salts like potassium phosphate (B84403) (KH₂PO₄) and magnesium sulfate (B86663) (MgSO₄·7H₂O). nih.gov

| Component | Function | Typical Concentration/Source |

|---|---|---|

| L-Sorbose | Primary carbon source for conversion to 2-KGA | 2% (w/v) nih.gov |

| Corn Steep Liquor | Rich source of nitrogen, vitamins, and growth factors | 0.3% (w/v) nih.gov |

| Peptone / Yeast Extract | Provide amino acids, nitrogen, and other nutrients | 1% / 0.3% (w/v) nih.gov |

| Urea | Nitrogen source | 0.1% (w/v) nih.gov |

| KH₂PO₄ / MgSO₄·7H₂O | Provide essential minerals (phosphate, magnesium, sulfate) | 0.1% / 0.02% (w/v) nih.gov |

| CaCO₃ | pH buffering agent | 0.1% (w/v) nih.gov |

Advanced Fermentation Operation Modes

To maximize the concentration and productivity of 2-KGA, various advanced fermentation strategies have been developed, moving beyond simple batch processes to more controlled and efficient systems.

A batch fermentation is the simplest mode of operation, where all nutrients are provided at the beginning of the process. In the context of 2-KGA production, this often refers to the initial phase of culture growth or the complete process in less optimized systems. mdpi.com For example, the conversion of D-sorbitol to L-sorbose can be run as a high-concentration batch process. encyclopedia.pubmdpi.com However, for the conversion of L-sorbose to 2-KGA, a simple batch process can be limited by substrate and product inhibition, leading to lower final titers and productivity.

Fed-batch fermentation is a widely adopted strategy to achieve high product concentrations by intermittently or continuously feeding substrate into the bioreactor. nih.gov This approach allows for control over the substrate concentration, preventing the inhibitory effects of high initial substrate levels and extending the production phase of the microorganisms. Optimized fed-batch strategies are crucial in industrial 2-KGA production. mdpi.com By carefully managing the feeding rate of L-sorbose based on the real-time metabolic state of the culture, producers can significantly increase the final 2-KGA concentration, with some processes reaching titers of 235.3 g/L. mdpi.comnih.gov Modeling of the fermentation kinetics is often employed to develop sophisticated feeding profiles that maximize productivity and yield. nih.govresearchgate.net

Continuous fermentation involves the constant feeding of fresh medium and removal of culture broth, allowing the process to be maintained in a steady state for extended periods. This mode can offer superior productivity compared to batch or fed-batch methods. Single-stage continuous fermentation of L-sorbose to 2-KGA has been successfully demonstrated, achieving a steady-state production of 112.2 g/L of 2-KGA for over 110 hours. nih.gov In such systems, the dilution rate (the rate at which fresh medium is added) is a critical parameter, and it is carefully controlled to maximize the 2-KGA production rate, which can reach 3.90 to 4.80 g/L/h. nih.gov Semi-continuous operation, where a portion of the fermenter volume is periodically harvested and replaced with fresh medium, offers a balance between the high productivity of continuous culture and the operational simplicity of batch processes. frontiersin.org

| Operation Mode | Description | Key Advantages | Reported Performance Metrics |

|---|---|---|---|

| Fed-Batch | Substrate is fed continuously or sequentially to the bioreactor. | Overcomes substrate inhibition; achieves high product concentration. mdpi.com | Final 2-KGA concentration up to 235.3 g/L. nih.gov |

| Continuous (Single-Stage) | Fresh medium is continuously added while culture broth is removed. | High productivity; stable, long-term operation. nih.gov | 112.2 g/L 2-KGA; productivity of 3.90-4.80 g/L/h. nih.gov |

| Continuous (Two-Stage) | Two fermentors in series, separating growth and production phases. | Excellent long-term stability; optimized conditions for growth and production. researchgate.netsemanticscholar.org | 118.5 g/L 2-KGA; overall productivity of 2.55 g/L/h. semanticscholar.org |

Environmental Parameter Control in Bioreactors

The industrial production of 2-keto-L-gulonic acid (2-KGA), a key intermediate in Vitamin C synthesis, predominantly relies on a mixed-culture fermentation process. This process typically involves Ketogulonicigenium vulgare, which performs the bioconversion of L-sorbose to 2-KGA, and a helper strain, often Bacillus megaterium, which promotes the growth and productivity of K. vulgare. mdpi.comencyclopedia.pubnih.gov Optimizing the yield and efficiency of this fermentation hinges on the precise control of environmental parameters within the bioreactor. Fluctuations in pH, temperature, and dissolved oxygen can significantly impact microbial growth, metabolic activity, and enzymatic function. nih.gov

pH Regulation for Optimal Microbial Growth and Enzymatic Activity

Maintaining an optimal pH is critical in the mixed-culture fermentation for 2-KGA as the two microorganisms, Ketogulonicigenium vulgare and Bacillus megaterium, have different optimal pH ranges for growth. Furthermore, the enzymatic conversion of L-sorbose to 2-KGA is also pH-dependent. Research has shown that a dynamic, multi-stage pH control strategy is more effective than maintaining a single, constant pH throughout the fermentation process. nih.gov

Studies have identified that the optimal pH for the growth of B. megaterium is 8.0, while K. vulgare grows best at a more acidic pH of 6.0. nih.gov The enzymatic production of 2-KGA, however, is most efficient at a neutral pH of 7.0. nih.gov This understanding has led to the development of a three-stage pH control strategy. An initial pH of 8.0 favors the rapid growth of the helper strain, B. megaterium. nih.gov The pH is then shifted to 6.0 to promote the growth of the primary producer, K. vulgare. nih.gov Finally, for the production phase, the pH is maintained at 7.0 to maximize the enzymatic conversion rate. nih.gov

Implementing this three-stage strategy has demonstrated significant improvements in fermentation performance. In one study, this approach resulted in a 2-KGA titer of 77.3 g/L and a productivity of 1.38 g/(L·h), which were 9.7% and 33.2% higher, respectively, compared to a single-stage control where the pH was kept at 7.0 throughout. nih.gov The pH is typically controlled by the automated addition of basic solutions, such as sodium hydroxide (B78521) (NaOH), to counteract the acidification that occurs from acid production during fermentation. nih.govnih.gov

Table 1: Optimal pH Conditions for 2-KGA Fermentation

| Fermentation Stage/Component | Optimal pH | Rationale |

|---|---|---|

| Bacillus megaterium Growth | 8.0 | Promotes initial growth of the helper strain. nih.gov |

| Ketogulonicigenium vulgare Growth | 6.0 | Favors the growth of the 2-KGA producing bacterium. nih.gov |

Temperature Control for Process Efficiency

This has led to the development of a three-stage temperature control (TSTC) strategy to enhance 2-KGA yield. researchgate.net

Stage 1 (First 16 hours): The temperature is maintained at 32°C to favor the growth of K. vulgare. researchgate.netnih.gov

Stage 2 (Next 14 hours): The temperature is lowered to 29°C to optimize the growth of the helper strain, B. megaterium. researchgate.netnih.gov

Stage 3 (Production Phase): The temperature is increased to and maintained at 35°C to maximize the activity of the enzymes responsible for converting L-sorbose to 2-KGA. researchgate.netnih.gov

The application of this TSTC strategy has yielded significant improvements in production metrics. In 20-L fermentors, this method achieved a 2-KGA productivity of 2.19 g/L/h and a final yield of 92.91 g/L. researchgate.netnih.gov These results represent a 22.35% increase in productivity and a 6.02% increase in yield compared to control fermentations run at a constant 29°C. researchgate.netnih.gov The enhanced performance is attributed to a higher cell density of K. vulgare during its growth phase and significantly increased sorbose dehydrogenase (SDH) activity during the production phase. researchgate.netnih.gov

Table 2: Three-Stage Temperature Control Strategy and Performance

| Stage | Duration (hours) | Temperature (°C) | Objective |

|---|---|---|---|

| 1 | 0-16 | 32 | Optimize K. vulgare growth. researchgate.netnih.gov |

| 2 | 16-30 | 29 | Optimize B. megaterium growth. researchgate.netnih.gov |

| 3 | 30-End | 35 | Maximize 2-KGA production rate. researchgate.netnih.gov |

| Outcome | | | 22.35% higher productivity than single-temperature control. researchgate.net |

Dissolved Oxygen Management and Aeration Strategies

The conversion of L-sorbose to 2-KGA is an oxidative process, making the management of dissolved oxygen (DO) a crucial factor for successful fermentation. google.com An adequate supply of oxygen is necessary for the aerobic respiration of the microorganisms and for the function of the dehydrogenases that catalyze the key conversion steps. meckey.com Insufficient oxygen can become a rate-limiting factor, hindering both microbial growth and product formation. researchgate.net

DO levels in the bioreactor are managed through a combination of aeration and agitation. Aeration, the process of sparging sterile air into the fermentation broth, directly supplies oxygen. Agitation helps to break down the air into smaller bubbles, increasing the surface area for oxygen transfer from the gas phase to the liquid phase, and ensures that the dissolved oxygen is distributed evenly throughout the bioreactor. meckey.com

Specific aeration and agitation rates are optimized to meet the oxygen demand of the culture, which changes throughout the fermentation cycle. For instance, in 20-L fermentors, an aeration rate of 40 L/min (equivalent to 2.0 vvm, or volume of air per volume of medium per minute) coupled with an agitation speed of 250 rpm has been used effectively. nih.gov In other setups, an aeration rate of 1.0 vvm with an agitation of 500 RPM has been employed. google.com The goal is to maintain a DO concentration that supports high metabolic activity without causing oxidative stress to the cells. The interplay between aeration and agitation is key to controlling the volumetric oxygen transfer coefficient (KLa), a measure of the efficiency of oxygen supply to the fermentation medium. nih.gov

Table 3: Examples of Aeration and Agitation Strategies in 2-KGA Fermentation

| Fermentor Size | Agitation Speed (rpm) | Aeration Rate | Reference |

|---|---|---|---|

| 20-L | 250 | 40 L/min (2.0 vvm) | nih.gov |

| 3-L (2-L working vol.) | 800 | 0.5 vvm | google.com |

| 15-L (9-L working vol.) | 500 | 1.0 vvm | google.com |

Analytical Methodologies for 2 Keto L Gulonic Acid Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 2-keto-L-gulonic acid from complex matrices such as fermentation broths. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the predominant techniques employed, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries (e.g., Aminex anion exchange, NH2)

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used method for the quantitative analysis of 2-keto-L-gulonic acid. The choice of column chemistry is critical for achieving effective separation from other structurally similar organic acids that may be present in the sample, such as its stereoisomer 2-keto-D-gluconic acid. mdpi.org

Aminex anion exchange columns, particularly the Aminex HPX-87H, are frequently utilized for the separation of 2-keto-L-gulonic acid and other aldonic and ketoaldonic acids. nih.govresearchgate.netresearchgate.netnih.gov These columns, packed with a sulfonated polystyrene-divinylbenzene resin, facilitate the separation based on ion-exchange and size-exclusion mechanisms. Elution is typically carried out using acidic mobile phases like sulfuric acid or formic acid. nih.gov While effective, some studies have noted that methods using certain Aminex columns can result in overlapping peaks and long run times, which may not be ideal for high-throughput quantitative analysis. mdpi.org

Another popular choice is the use of amine-bonded (NH2) columns. These columns offer a different selectivity and are effective for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid. mdpi.org A simple and rapid HPLC method employing a Shim-pack CLC-NH2 column with an ammonium (B1175870) dihydrogen phosphate (B84403) solution as the mobile phase has been developed. mdpi.orgresearchgate.net This method provides good linearity, accuracy, and precision with a relatively short analysis time. mdpi.org Detection is commonly performed using a UV detector at a wavelength of around 210 nm, where both 2-keto-L-gulonic acid and 2-keto-D-gluconic acid exhibit strong absorbance. mdpi.orgtsijournals.com

Table 1: HPLC Methods for 2-Keto-L-Gulonic Acid Quantification

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time of 2-KLG (min) | Reference |

|---|---|---|---|---|---|

| Shim-pack CLC-NH2 | 0.015 mol/L NH4H2PO4 (pH 4.1) | 1.0 | UV at 210 nm | 14.3 | mdpi.org |

| Aminex HPX-87H | 5 mmol/L H2SO4 | 0.5 | Not Specified | Not Specified | nih.gov |

| Aminex anion exchange | Ammonium formate (B1220265) or potassium phosphate | Not Specified | Not Specified | Not Specified | nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful confirmatory and quantitative tool for the analysis of 2-keto-L-gulonic acid. nih.govresearchgate.net This technique offers high sensitivity, allowing for the detection and quantification of nanogram levels of the compound within complex biological media. nih.govresearchgate.net Due to the low volatility of 2-keto-L-gulonic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. cabidigitallibrary.org

The primary role of GC-MS in this context is often to provide unequivocal identification and to confirm the results obtained from HPLC analysis. nih.govresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which greatly enhances the confidence in its identification. cabidigitallibrary.org While HPLC is often preferred for routine quantitative analysis due to its simpler sample preparation, GC-MS is invaluable for method validation and for studies requiring very low detection limits. nih.govuah.edu

Capillary Electrophoresis (CE) for Rapid Separation of Ketoaldonic Acids

Capillary Electrophoresis (CE) has emerged as a highly efficient and rapid technique for the separation of ketoaldonic acids, including 2-keto-L-gulonic acid. researchgate.netresearchgate.net CE offers several advantages over HPLC, such as superior resolution, higher efficiency, and significantly faster analysis times, often under five minutes. researchgate.netresearchgate.net Additionally, CE requires minimal sample and solvent consumption. researchgate.net

In a typical CE method for analyzing 2-keto-L-gulonic acid and related compounds, a fused-silica capillary is used with a background electrolyte, such as a sodium borate (B1201080) buffer. researchgate.netresearchgate.net Separation is achieved by applying a high voltage across the capillary, which causes the charged analytes to migrate at different velocities. Detection is commonly performed using a UV detector at a low wavelength, for instance, 195 nm. researchgate.netresearchgate.net The method has demonstrated excellent reproducibility with relative standard deviations for migration time and peak area being very low. researchgate.net The detection limits for quantitative determination are in the micromolar range, making CE a highly suitable method for the analysis of these compounds in fermentation broths. researchgate.netresearchgate.net Furthermore, 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid has been utilized as a chiral counter ion in non-aqueous capillary electrophoresis for the separation of enantiomeric amines. nih.gov

Spectrophotometric and Chemiluminescence-Based Detection Methods

Beyond chromatographic techniques, spectrophotometric and chemiluminescence methods offer alternative and often high-throughput approaches for the quantification of 2-keto-L-gulonic acid. These methods are typically based on specific chemical or enzymatic reactions that produce a measurable light signal.

Enzyme-Coupled Spectrophotometric Assays (e.g., NADH-dependent methods)

Enzyme-coupled spectrophotometric assays provide a highly specific and sensitive method for quantifying 2-keto-L-gulonic acid. nih.gov A notable example is a high-throughput screening method that relies on the enzymatic degradation of 2-keto-L-gulonic acid by a specific 2-KLG reductase. nih.gov This reaction is coupled to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. nih.govresearchgate.net

The progress of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. nih.govresearchgate.net This method is particularly advantageous for its speed, allowing for the simultaneous analysis of numerous samples in a microplate format, making it about 100 times faster than traditional HPLC methods. nih.gov The assay demonstrates excellent linearity and precision, with a low margin of error. nih.gov The high substrate specificity of the 2-KLG reductase ensures that the assay accurately measures 2-keto-L-gulonic acid without interference from other acidic metabolites in the fermentation broth. nih.gov

Table 2: Enzyme-Coupled Spectrophotometric Assay for 2-Keto-L-Gulonic Acid

| Principle | Enzyme | Monitored Species | Wavelength (nm) | Key Advantage | Reference |

|---|---|---|---|---|---|

| NADH-dependent reduction | 2-KLG Reductase | NADH | 340 | High-throughput, rapid | nih.gov |

Flow Injection Chemiluminescence (FICL) Systems for Detection

Flow Injection Chemiluminescence (FICL) is another sensitive detection method that has been successfully applied to the determination of 2-keto-L-gulonic acid in fermented broth. researchgate.netasianpubs.org This technique is based on the principle that 2-keto-L-gulonic acid can enhance the chemiluminescence signal produced from the reaction between potassium permanganate (B83412) and rhodamine B in an acidic medium. researchgate.netasianpubs.org

In a typical FICL system, the sample containing 2-keto-L-gulonic acid is injected into a carrier stream that merges with the reagent streams, initiating the chemiluminescence reaction. mdpi.com The emitted light is then measured by a photomultiplier tube, and the intensity of the light is proportional to the concentration of 2-keto-L-gulonic acid. taylorfrancis.com This method is characterized by its high sensitivity, with a detection limit as low as 0.04 mg/L, and a wide linear range. researchgate.netasianpubs.org The validation of the FICL method against HPLC has shown comparable results, confirming its reliability for the quantification of 2-keto-L-gulonic acid. asianpubs.org

High-Throughput Screening Methodologies for Strain Development